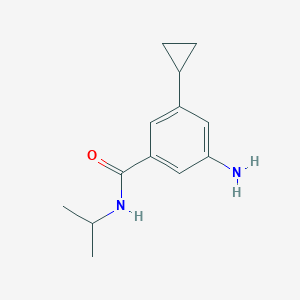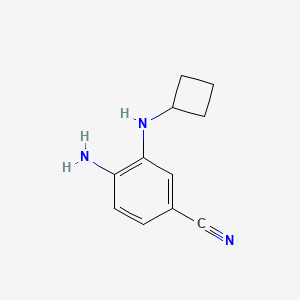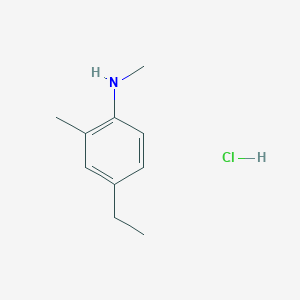![molecular formula C16H23ClO10 B12074256 [3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)
[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4,5-Triacetyloxy-6-(2-Chlorethoxy)oxan-2-yl]methylacetat ist eine komplexe organische Verbindung, die zur Klasse der acetylierten Glykoside gehört. Sie zeichnet sich durch das Vorhandensein mehrerer Acetylgruppen und einen Chlorethoxysubstituenten aus, der an einen Oxanring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [3,4,5-Triacetyloxy-6-(2-Chlorethoxy)oxan-2-yl]methylacetat beinhaltet typischerweise die Acetylierung eines Glykosid-Vorläufers. Der Prozess beginnt mit der Auswahl eines geeigneten Glykosids, das anschließend unter Verwendung von Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin acetyliert wird. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine vollständige Acetylierung der Hydroxylgruppen zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Acetylierungsprozesse unter Verwendung automatisierter Reaktoren umfassen. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt.
Chemische Reaktionsanalyse
Arten von Reaktionen
[3,4,5-Triacetyloxy-6-(2-Chlorethoxy)oxan-2-yl]methylacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Acetylgruppen in Hydroxylgruppen umwandeln.
Substitution: Die Chlorethoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole produzieren kann.
Analyse Chemischer Reaktionen
Types of Reactions
[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
[3,4,5-Triacetyloxy-6-(2-Chlorethoxy)oxan-2-yl]methylacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Die Forschung untersucht die Anwendung in der Arzneimittelentwicklung und in therapeutischen Anwendungen.
Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von [3,4,5-Triacetyloxy-6-(2-Chlorethoxy)oxan-2-yl]methylacetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Acetylgruppen und der Chlorethoxysubstituent spielen eine entscheidende Rolle bei seiner Reaktivität und Bindungsaffinität. Die Verbindung kann ihre Wirkungen ausüben, indem sie enzymatische Aktivitäten moduliert oder mit Zellrezeptoren interagiert, was zu verschiedenen biologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of [3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetyl groups and chloroethoxy substituent play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzymatic activities or interacting with cellular receptors, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlorethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosid
- 2-Chlorethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranosid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist [3,4,5-Triacetyloxy-6-(2-Chlorethoxy)oxan-2-yl]methylacetat aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins mehrerer Acetylgruppen einzigartig.
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFSGFSMIWNIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)



![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)


![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)



